

5-Chloro-2,4-dihydroxybenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2,4-dihydroxybenzaldehyde
Cat. No.:	B189936

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-2,4-dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2,4-dihydroxybenzaldehyde**, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its material safety data, physicochemical properties, synthesis, and known biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Material Safety and Physicochemical Properties

5-Chloro-2,4-dihydroxybenzaldehyde is a solid organic compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1] Adherence to appropriate safety protocols is essential when working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Chloro-2,4-dihydroxybenzaldehyde** is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClO ₃	[1] [2]
Molecular Weight	172.57 g/mol	[1] [3]
Appearance	Off-white to white or yellow to orange to brown solid/crystal powder	[3] [4]
Melting Point	163-164 °C	
Boiling Point (Predicted)	332.8 ± 22.0 °C	
pKa (Predicted)	6.11 ± 0.23	[2]
Storage Temperature	0 - 8 °C, under inert gas (e.g., Nitrogen or Argon)	[3] [4]

Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for **5-Chloro-2,4-dihydroxybenzaldehyde** is summarized in Table 2.

Hazard Class	Hazard Statement	Signal Word	Pictogram
Acute toxicity, oral	H302: Harmful if swallowed	Warning	
Skin corrosion/irritation	H315: Causes skin irritation	Warning	
Serious eye damage/eye irritation	H319: Causes serious eye irritation	Warning	
Specific target organ toxicity, single exposure; Respiratory tract irritation	H335: May cause respiratory irritation	Warning	

Precautionary Statements:

- Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
- Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Synthesis and Experimental Protocols

5-Chloro-2,4-dihydroxybenzaldehyde is a valuable building block in organic synthesis, particularly for the creation of novel therapeutic agents and other complex molecules.[3]

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

A general method for the synthesis of **5-Chloro-2,4-dihydroxybenzaldehyde** involves the chlorination of 2,4-dihydroxybenzaldehyde.

Experimental Protocol:

- Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent such as ether.
- Cool the solution to 0 °C under an inert atmosphere (e.g., argon).
- Slowly add sulfonyl chloride dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
- Pour the reaction mixture into ice water to separate the organic layer.
- Wash the organic layer sequentially with water and saturated saline.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **5-chloro-2,4-dihydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Synthesis Workflow for **5-Chloro-2,4-dihydroxybenzaldehyde**.

Biological Activities and Potential Mechanisms of Action

Preliminary research indicates that **5-Chloro-2,4-dihydroxybenzaldehyde** and its derivatives possess a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.^[3]

Antimicrobial Activity

Derivatives of **5-Chloro-2,4-dihydroxybenzaldehyde** have shown activity against various bacterial and fungal strains.^[3] The antimicrobial efficacy can be evaluated using standard methods such as broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

General Experimental Protocol (Broth Microdilution):

- Prepare a stock solution of **5-Chloro-2,4-dihydroxybenzaldehyde** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
- Inoculate each well with a standardized suspension of the target microorganism.

- Include positive (microorganism without compound) and negative (medium only) controls.
- Incubate the plate under optimal growth conditions for the microorganism.
- Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

[Click to download full resolution via product page](#)

Workflow for Determining Minimum Inhibitory Concentration (MIC).

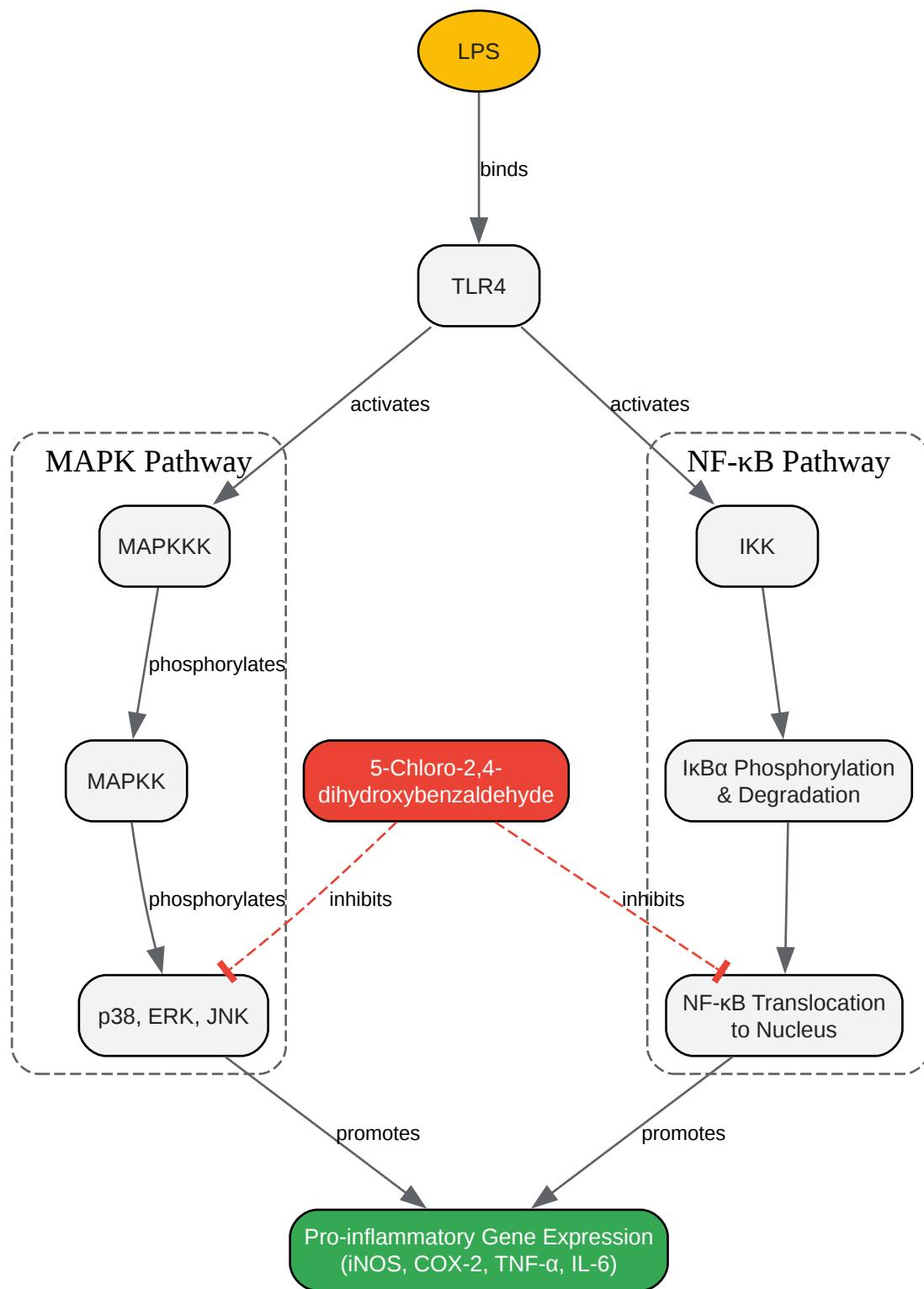
Antioxidant Activity

The presence of hydroxyl groups suggests that **5-Chloro-2,4-dihydroxybenzaldehyde** may possess antioxidant properties by scavenging free radicals. This can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

General Experimental Protocol (DPPH Assay):

- Prepare a stock solution of the test compound.
- In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
- Incubate the plate in the dark at room temperature.
- Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Enzyme Inhibition


Research on related chlorobenzaldehyde derivatives suggests potential inhibitory activity against enzymes such as tyrosinase.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.

General Experimental Protocol (Tyrosinase Inhibition Assay):

- Prepare a solution of mushroom tyrosinase in a suitable buffer.
- Prepare solutions of the substrate (e.g., L-DOPA) and the test compound at various concentrations.
- In a 96-well plate, mix the tyrosinase solution with the test compound and incubate.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the formation of the product (dopachrome) by measuring the absorbance at approximately 475 nm over time.
- Calculate the percentage of enzyme inhibition and determine the IC_{50} value.

Putative Anti-Inflammatory Signaling Pathway

While the specific molecular targets of **5-Chloro-2,4-dihydroxybenzaldehyde** are not fully elucidated, studies on structurally similar benzaldehyde derivatives suggest a potential anti-inflammatory mechanism involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[\[10\]](#)[\[11\]](#) These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

[Click to download full resolution via product page](#)

Proposed Anti-Inflammatory Mechanism of **5-Chloro-2,4-dihydroxybenzaldehyde**.

This guide serves as a foundational resource for professionals engaged in research and development involving **5-Chloro-2,4-dihydroxybenzaldehyde**. The provided data and protocols are intended to facilitate safe and effective laboratory work and to stimulate further investigation into the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-chloro-2,4-dihydroxybenzaldehyde [myskinrecipes.com]
- 5. Inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of benzaldehyde derivatives from the marine fungus *Eurotium* sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF- κ B pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-2,4-dihydroxybenzaldehyde material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b189936#5-chloro-2-4-dihydroxybenzaldehyde-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com